N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-15-10-12-24-14-17(23-20(24)13-15)9-11-22-21(25)19-8-4-6-16-5-2-3-7-18(16)19/h2-8,10,12-14H,9,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFDJNCSUIZXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction, providing high yields in a short time.
Condensation reaction: The key step involves the condensation of 2-aminopyridine derivatives with α-bromoketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Biological Activities
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Anticancer Properties
Studies have indicated that compounds similar to this compound possess anticancer properties. For example, imidazo[1,2-a]pyridine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The nitrogen atom in the imine group is crucial for forming hydrogen bonds with active sites on receptors, enhancing the compound's ability to interact with biological targets .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against several pathogens. Its structure allows it to disrupt microbial cell membranes or inhibit essential enzymatic functions within bacteria and fungi .
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at high concentrations. This finding suggests potential therapeutic applications in cancer treatment .
| Study | Cell Line | Observed Effect |
|---|---|---|
| 1 | MCF-7 | Induced apoptosis at high concentrations |
Case Study 2: Antimicrobial Efficacy
In vitro testing demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial membranes likely contributes to its antimicrobial activity .
Mechanism of Action
The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Triazole-Linked Naphthamide Derivatives ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted analogs (6b, 6c) share a naphthalene moiety but differ in their heterocyclic core (1,2,3-triazole vs. imidazo[1,2-a]pyridine) and linker groups (triazole-OCH2 vs. ethyl). Key distinctions include:
- Synthetic Routes : Triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), requiring Cu(OAc)₂ and a 6–8 hour reaction time . In contrast, imidazo[1,2-a]pyridine acetamides are synthesized via shorter, catalyst-free coupling reactions .
- Spectroscopic Properties :
- The C=O stretch in triazole derivatives appears at ~1671–1682 cm⁻¹ (IR), slightly higher than typical acetamide C=O stretches (~1650–1670 cm⁻¹) due to electron-withdrawing triazole effects .
- Imidazo[1,2-a]pyridine acetamides exhibit distinct aromatic proton signals in ¹H NMR (δ 7.2–8.4 ppm) compared to triazole derivatives (δ 5.3–8.6 ppm) due to differing electronic environments .
Imidazo[1,2-a]pyridine Acetamides ()
Compounds like ethyl imidazo[1,2-a]pyridin-2-yl-acetate and N-substituted imidazo[1,2-a]pyridine-2-acetamides share the imidazo[1,2-a]pyridine core with the target compound but lack the naphthamide group. Key comparisons:
- Substituent Effects : The naphthamide group in the target compound increases molecular weight (~100–150 g/mol) and lipophilicity (clogP ~4.5) compared to phenyl or alkyl-substituted analogs (clogP ~2.5–3.5). This may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Efficiency : Both classes are synthesized in high yields (>85%), but the naphthamide derivative may require additional steps for naphthoyl chloride coupling .
Pyrazolo-Pyridinone Derivatives ()
Patent compounds like 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one feature fused pyrazolo-pyridinone cores. While pharmacologically relevant, their structural complexity (e.g., additional pyrimidinone rings) results in higher molecular weights (>500 g/mol) and reduced synthetic accessibility compared to the target compound .
Key Findings and Implications
Heterocyclic Core : The imidazo[1,2-a]pyridine core offers superior metabolic stability compared to triazoles, which are prone to enzymatic degradation .
Synthetic Scalability : The target compound’s synthesis likely benefits from the optimized conditions reported for imidazo[1,2-a]pyridine acetamides, avoiding heavy-metal catalysts required for triazole derivatives .
Pharmacological Potential: The naphthamide group may enhance binding to hydrophobic pockets in target proteins, a property less pronounced in simpler phenylacetamides .
Biological Activity
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound is classified as an imidazo[1,2-a]pyridine derivative, which is characterized by the presence of both imidazole and pyridine rings. The synthesis typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, providing an efficient and environmentally friendly method for production.
Synthetic Route Overview
- Method : Microwave-assisted condensation
- Reagents : 2-aminopyridines, α-bromoketones
- Yield : High yields achieved in a short reaction time
- Advantages : Solvent-free process, environmentally benign
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor function, leading to various pharmacological effects. Notably, it has shown potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Demonstrated low minimum inhibitory concentration (MIC) values against drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB) .
- Safety Profile : Compounds derived from imidazo[1,2-a]pyridine have been noted for their favorable safety and pharmacokinetic profiles, suggesting their suitability for further development as therapeutic agents.
Anticancer Activity
The compound's anticancer potential has been explored in various studies:
- Cell Line Studies : It has been evaluated against breast cancer cell lines (e.g., MCF-7), showing cytotoxic effects that correlate with structural modifications in the imidazo[1,2-a]pyridine framework .
- Mechanistic Insights : The anticancer activity may involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis can be useful:
| Compound Name | Structure Type | Biological Activity | Notable Findings |
|---|---|---|---|
| Zolpidem | Imidazo[1,2-a]pyridine | Sedative | Effective for insomnia |
| Saridipem | Imidazo[1,2-a]pyridine | Antidepressant | Modulates serotonin receptors |
| This compound | Imidazo[1,2-a]pyridine + Naphthamide | Antimicrobial, Anticancer | Low MIC against MTB; cytotoxic against cancer cells |
Case Studies
Recent studies have focused on the biological evaluation of derivatives based on the structure of this compound:
- Study on Antitubercular Activity :
-
Evaluation of Anticancer Properties :
- Objective : Assess cytotoxicity against various cancer cell lines.
- Results : Significant inhibition of cell proliferation was observed in MCF-7 cells.
- : Structural modifications can enhance anticancer efficacy; further optimization is ongoing.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-a]pyridine core. Key steps include coupling the naphthamide moiety via nucleophilic substitution or amidation. Solvent choice (e.g., DMF or THF) and temperature control (reflux vs. room temperature) critically impact yield. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for triazole-containing analogs . Optimizing stoichiometry of reagents (e.g., 1.2 equivalents of coupling agents) and inert atmospheres (argon/nitrogen) minimizes side reactions.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and naphthamide substituents. Infrared (IR) spectroscopy confirms amide C=O stretches (~1670 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves stereochemical ambiguities, particularly for chiral centers or π-π stacking interactions in the naphthamide group .
Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in the imidazo[1,2-a]pyridine ring, predicting sites for electrophilic substitution. Molecular docking (AutoDock Vina) screens potential biological targets, such as kinase binding pockets, by analyzing hydrogen bonding and hydrophobic interactions with the naphthamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and NMR-derived structural models for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric states in solution vs. solid-state). Pairing X-ray crystallography with variable-temperature NMR (e.g., 298–343 K) identifies conformational flexibility. For example, SHELXL refinement of twinned crystals may reveal multiple conformers not detectable in solution . Cross-validation using Small-Angle X-ray Scattering (SAXS) or dynamic light scattering (DLS) further clarifies aggregation states.
Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values using purified enzymes. Isothermal Titration Calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS). For time-dependent inhibition, pre-incubation with the enzyme followed by substrate addition distinguishes reversible vs. irreversible binding. Parallel Artificial Membrane Permeability Assays (PAMPA) correlate lipophilicity (logP) with cellular uptake .
Q. How do systematic modifications to the imidazo[1,2-a]pyridine core affect biological activity?
- Methodological Answer : A Structure-Activity Relationship (SAR) study involves synthesizing analogs with substituents at the 7-methyl position (e.g., halogens, methoxy) and comparing IC₅₀ values in cytotoxicity assays. For example, replacing methyl with trifluoromethyl () enhances metabolic stability. Free-Wilson analysis quantifies contributions of individual substituents to activity, while CoMFA/CoMSIA models guide further optimization .
Methodological Challenges & Solutions
Q. What strategies mitigate poor aqueous solubility during in vitro pharmacological testing?
- Answer : Co-solvent systems (e.g., DMSO/PEG-400) or nanoformulation (liposomes) enhance solubility. Phase-solubility diagrams with cyclodextrins (e.g., β-CD) identify inclusion complexes. For in vivo studies, prodrug strategies (e.g., phosphate esters) improve bioavailability. Dynamic light scattering (DLS) monitors nanoparticle stability .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Answer : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., D₃-naphthamide). Validate linearity (R² > 0.99), precision (%RSD < 15%), and recovery (>80%) per ICH guidelines. Matrix effects are assessed via post-column infusion. Stability studies (freeze-thaw, long-term) ensure reliability in plasma/serum .
Q. What integrated approaches reconcile computational predictions with experimental toxicity data?
- Answer : In silico tools (e.g., ProTox-II, Derek Nexus) predict hepatotoxicity and mutagenicity. Experimental validation uses Ames tests (bacterial reverse mutation) and zebrafish embryo toxicity assays (LC₅₀). Transcriptomics (RNA-seq) identifies dysregulated pathways (e.g., CYP450), while histopathology in rodent models confirms target-organ toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
